molecular formula C15H20O6 B099715 Trimethylolpropane triacrylate CAS No. 15625-89-5

Trimethylolpropane triacrylate

Cat. No. B099715
CAS RN: 15625-89-5
M. Wt: 296.31 g/mol
InChI Key: DAKWPKUUDNSNPN-UHFFFAOYSA-N
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Description

Trimethylolpropane triacrylate (TMPTA) is a multifunctional monomer widely used in industrial applications due to its ability to form cross-linked polymers. It is utilized in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, resins, photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Additionally, TMPTA finds applications in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites .

Synthesis Analysis

The synthesis of TMPTA involves the reaction of acrylic acid with trimethylolpropane. One study used zinc acetate as a catalyst, finding that optimal conditions included a catalyst dosage of 0.4%, a reaction temperature of 180-185°C, a reaction time of 4 hours, and an acid to alcohol molar ratio of 3.3:1. Under these conditions, the esterification rate could reach over 95% . Another study utilized solid super-acid SO_4^2-/TiO_2 as a catalyst, achieving an esterification rate of 97% with a molar ratio of trimethylolpropane to acrylic acid of 1:3.8 and a reaction time of 6 hours .

Molecular Structure Analysis

TMPTA is characterized by the presence of three acrylate groups attached to a trimethylolpropane backbone. This structure is responsible for its high reactivity and ability to form cross-linked networks upon polymerization. The molecular structure of TMPTA has been confirmed through various analytical techniques such as IR spectroscopy .

Chemical Reactions Analysis

TMPTA can undergo polymerization reactions to form various polymeric materials. For instance, it has been grafted onto the surface of flaky aluminum particles through in situ polymerization, enhancing the corrosion resistance and adhesive properties of the aluminum pigments . Another study reported the functionalization of poly(trimethylolpropane trimethacrylate) particles with acid chloride groups, which can be further converted to esters or amides, making them useful for catalysis and chromatography .

Physical and Chemical Properties Analysis

The physical properties of TMPTA-based polymers have been studied extensively. One study synthesized a photosensitive prepolymer from trimethylolpropane triglycidylether and acrylic acid, resulting in a UV-cured coating with a tensile strength of 28.43 MPa, Young’s modulus of 965.59 MPa, and an elongation at tear of 4.10% . The porosity of poly(trimethylolpropane trimethacrylate) gels was investigated using techniques like scanning electron microscopy, nitrogen adsorption/desorption, and mercury porosimetry, revealing bimodal pore-size distributions . Additionally, the morphology of polymer blends containing TMPTA was controlled by the molecular weight of a copolymer, affecting the characteristic length scales of the phase-separated structure .

Toxicology Analysis

Toxicology studies have been conducted to assess the safety of TMPTA. In dermal studies with rats and mice, TMPTA caused irritation at the site of application, with various degrees of epidermal and dermal effects observed. Long-term exposure in genetically modified mice resulted in increased incidences of papillomas and squamous cell carcinomas at the site of application. However, genetic toxicology studies did not show an increase in micronucleus frequency in peripheral blood erythrocytes, suggesting no genotoxicity under the conditions tested .

Scientific Research Applications

Industrial and Material Applications

TMPTA is a multifunctional monomer utilized in various industrial applications. It is notably used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, and resins. Additionally, it serves as a component in photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. TMPTA also finds use in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites (National Toxicology Program genetically modified model report, 2005).

Polymer Modification and Enhancement

TMPTA plays a significant role in modifying polypropylene by generating long chain branches in its molecular structure. Research shows that the concentration of TMPTA, along with factors like benzophenone concentration and irradiation duration, can influence the viscoelastic properties and gel content of polypropylene. This modification leads to the formation of branches in the polymer, enhancing its properties (Amintowlieh, Tzoganakis, & Penlidis, 2015).

Photopolymerization and Coating Applications

TMPTA is instrumental in creating crosslinked structures in various polymer matrices. For example, it has been used in the synthesis of gel polymer electrolytes for lithium-sulfur batteries. The crosslinking process enhances the electrolyte's electrochemical properties, including capacity and cycling stability (Choi et al., 2017). Furthermore, TMPTA-based polymers have been applied in dye-sensitized solar cells, demonstrating improvements in photo-conversion efficiency and long-term stability (Kim et al., 2009).

Crosslinker in Nanocomposite Development

TMPTA acts as a photoactive crosslinker in the development of nanocomposites. For instance, TMPTA-modified nanofillers incorporated into XLPE matrixes result in improvements in mechanical strength and electrical resistance. Such composites exhibit higher crosslinking degrees and stronger connections in amorphous regions, thereby enhancing water-tree resistance and mechanical performance (Zhang, Wang, Yu, & Sun, 2021).

Photopolymerization in PVC Blends

TMPTA contributes to photopolymerization processes in PVC blends, demonstrating different polymerization courses compared to pure monomers. Its presence in PVC blends leads to higher reaction efficiency due to increased mobility of propagating macroradicals (Kaczmarek, Ołdak, & Szalla, 2002).

Polymer Microsphere Fabrication

TMPTA is used in the emulsion photopolymerization process for creating degradable polymer microspheres. Chitosan-stabilized Pickering emulsions facilitate this process, resulting in microspheres capable of drug release and demonstrating significant degradability (Liu et al., 2014).

Optical and Thermomechanical Enhancements

Research has explored the use of TMPTA in copolymers to adjust refractive indices and improve thermomechanical properties. For example, adding TMPTA to acrylate monomers in combination with reactive resins leads to significant refractive index increases while retaining good optical transmittance, suitable for applications like waveguide fabrication (Hanemann & Honnef, 2018).

Surface Property Optimization in Coatings

TMPTA has been studied for its impact on surface properties like hardness and gloss in UV cured films. Factors such as prepolymer type and silicone acrylate concentration significantly affect these properties, with TMPTA playing a crucial role in optimizing the surface characteristics of coatings (Kim, Kim, & Hong, 2002).

Safety And Hazards

TMPTA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, skin sensitizer, and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Due to the new Class 2 carcinogen classification of TMPTA, there is a clear demand for alternatives . Acrylates based on alkoxylates are emerging as a promising alternative . They provide a safer option for UV-curing processes as they do not have any carcinogen classification . They also offer properties similar to TMPTA when looking at diluting effects, reactivity, and crosslinking .

properties

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate
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InChI

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3
Source PubChem
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InChI Key

DAKWPKUUDNSNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C15H20O6
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Related CAS

36446-02-3
Record name Trimethylolpropane triacrylate homopolymer
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DSSTOX Substance ID

DTXSID0027773
Record name Trimethylolpropane triacrylate
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Molecular Weight

296.31 g/mol
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Physical Description

Liquid; NKRA, Liquid; [IUCLID] Colorless liquid with a pungent odor; Hygroscopic; Tan or amber in color if impure; [NTP] Clear or yellow liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Boiling Point

BP: >200 °C at 1 mm Hg
Record name Trimethylolpropane triacrylate
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Solubility

Insoluble in water
Record name Trimethylolpropane triacrylate
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Density

1.11 g/cu cm at 20 °C
Record name Trimethylolpropane triacrylate
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Impurities

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.
Record name Trimethylolpropane triacrylate
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Product Name

Trimethylolpropane triacrylate

Color/Form

Viscous, colorless to tan liquid

CAS RN

15625-89-5
Record name Trimethylolpropane triacrylate
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Record name Trimethylolpropane triacrylate
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Record name 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate; 2,2-bis(acryloyloxymethyl)butyl acrylate; trimethylolpropane triacrylate
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Record name TRIMETHYLOLPROPANE TRIACRYLATE
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Record name Trimethylolpropane triacrylate
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Synthesis routes and methods

Procedure details

Trimethylolpropane triacrylate (177.8 g, 0.60 mole) and cyclopentadiene (112.0 g, 1.8 mole) were stirred at 25-40° C. for 21 hours to obtain Diels-Alder adduct of TMPTA-CPD. The obtained TMPTA-CPD (165.0 g, 0.33 mole), fumaric acid (38.3 g, 0.33 mole) and THQ (0.07 g) were heated to 190° C. in 3 hours under nitrogen and held for 12 hours to obtain a tricarboxylic acid with an acid number of 55 mg KOH/g, glycidyl methacrylate (28.4 g, 0.20 mole) and triethyl benzyl ammonium chloride (0.15 g) were heated to 110-120° C. and held for 2 hours to obtain an acrylic ester with an acid number of 22. The resulting acrylic ester was dissolved in styrene with 0.04 g of THQ to obtain a resin with 30% styrene. The resin solution has a viscosity of 430 cps, gel time 9.0 min, cure time 12.0 min, and peak exotherm 210° C.
Quantity
177.8 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,080
Citations
Z Yan, S Wang, J Bi, Q He, H Song, IH El Azab… - … Composites and Hybrid …, 2022 - Springer
Two-component waterborne acrylic resin with enhanced mechanical properties modified by trimethylolpropane triacrylate (TMPTA) and N-(2-aminoethyl)-3-aminopropyl …
Number of citations: 36 link.springer.com
PD Drumheller, JA Hubbell - Journal of biomedical materials …, 1995 - Wiley Online Library
… ) of poly(ethylene glycol) (PEG) were synthesized by photopolymerizing a melt of PEG of various molecular weights and end‐group functionalities in neat trimethylolpropane triacrylate (…
Number of citations: 173 onlinelibrary.wiley.com
PNP Ghoderao, CW Lee, HS Byun - Journal of Molecular Liquids, 2023 - Elsevier
The phase equilibrium data for two binary mixes of trimethylolpropane triacrylate (TMPTA) and trimethylolpropane trimethacrylate (TMPTMA) in supercritical CO 2 are given. The …
Number of citations: 3 www.sciencedirect.com
BN Kolarz, M Wojaczyńska… - Die Makromolekulare …, 1993 - Wiley Online Library
The homopolymer of trimethylolpropane triacrylate (TMPA) was synthesized by suspension polymerization using a thermodynamically good solvent (toluene) as a porogen (vol. ratio 1:1…
Number of citations: 20 onlinelibrary.wiley.com
D Kirkland, P Fowler - Mutation Research/Genetic Toxicology and …, 2018 - Elsevier
Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate monomer which polymerizes rapidly when exposed to sources of free radicals. It is widely used as a reactive diluent …
Number of citations: 9 www.sciencedirect.com
H Liu, H Ye, Y Zhang, X Tang - Dyes and Pigments, 2008 - Elsevier
… In the present work, poly(trimethylolpropane triacrylate)/flaky aluminum composite particle (PTMPTA/Al) was prepared by in situ polymerization in order to improve the corrosion …
Number of citations: 51 www.sciencedirect.com
Y Choi, J Yoon, J Kim, C Lee, J Oh, N Cho - Polymers, 2022 - mdpi.com
… For stereolithography (SLA) 3D printing, common photocurable polymers, such as bisphenol-A glycidyl methacrylate (Bis-EMA), trimethylolpropane triacrylate (TMPTMA), as well as …
Number of citations: 4 www.mdpi.com
H Liu, H Ye - Applied surface science, 2008 - Elsevier
In order to improve its dispersibility and preserve its activity, nano-aluminum was encapsulated with poly(trimethylolpropane triacrylate) (PTMPTA) by in situ solution polymerization. The …
Number of citations: 18 www.sciencedirect.com
SR Kim, MK Parvez, I In, HY Lee, JM Park - Electrochimica acta, 2009 - Elsevier
Polyethylene glycol (PEG) and trimethylolpropane triacrylate (TMPTA) were used as photo-crosslinkable polymer electrolytes for dye-sensitized solar cells (DSSCs). PEG and …
Number of citations: 25 www.sciencedirect.com
E Karadağ, D Saraydın - Polymer Bulletin, 2002 - Springer
… For each copolymerization, four different composition of CA and a concentration of multifunctional crosslinkers such as trimethylolpropane triacrylate (TMPTA) and 1,4-butanediol …
Number of citations: 100 link.springer.com

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